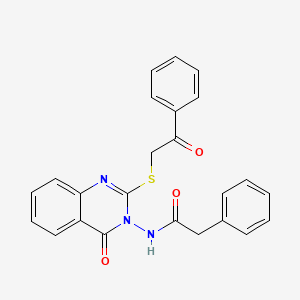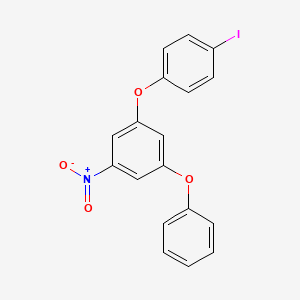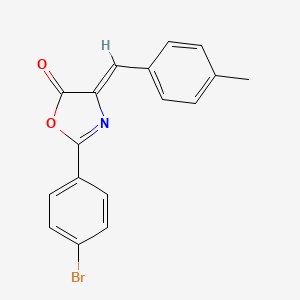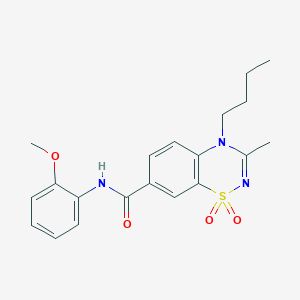![molecular formula C25H23N3OS B11223024 (2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11223024.png)
(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-N-(2-METHYLPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, phenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(2-METHYLPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the cyano, phenyl, and sulfanyl groups under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(2-METHYLPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-CYANO-N-(2-METHYLPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, (2E)-2-CYANO-N-(2-METHYLPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENAMIDE is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(2-METHYLPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano, phenyl, and sulfanyl-containing molecules such as:
- (2E)-2-CYANO-N-(2-METHYLPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENAMIDE analogs
- Phenylsulfanyl derivatives
- Cyano-substituted amides
Uniqueness
What sets (2E)-2-CYANO-N-(2-METHYLPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N3OS |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(E)-3-anilino-2-cyano-N-(2-methylphenyl)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enamide |
InChI |
InChI=1S/C25H23N3OS/c1-18-10-6-8-12-20(18)17-30-25(27-21-13-4-3-5-14-21)22(16-26)24(29)28-23-15-9-7-11-19(23)2/h3-15,27H,17H2,1-2H3,(H,28,29)/b25-22+ |
InChI Key |
SYKFVHBUWYUMEK-YYDJUVGSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CS/C(=C(\C#N)/C(=O)NC2=CC=CC=C2C)/NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1CSC(=C(C#N)C(=O)NC2=CC=CC=C2C)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11222957.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11222962.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11222964.png)


![N-(3-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222981.png)
![4-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11222984.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine](/img/structure/B11222987.png)

![N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223002.png)
![7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223005.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11223010.png)
![N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11223012.png)

